2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring two distinct aromatic systems:
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)7-16-21-22-18(26-16)20-15(23)9-13-10-25-17(19-13)12-5-4-6-14(8-12)24-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,20,22,23) |
InChI Key |
XCJQWMZGZKRNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The thiadiazole ring can be formed by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . These interactions can lead to various pharmacological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents on the phenyl ring (thiazole) and the thiadiazole moiety. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key observations :
- Substituent position matters : Fluorine at the thiazole’s 2-position () enhances antifungal activity, whereas methoxy groups (3- or 4-position) may improve metabolic stability .
Table 2: Activity Profiles of Selected Analogs
Mechanistic insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
